Lipophilicity (XLogP) Advantage: N-Methyl-3-phenoxybenzamide vs. 3-Phenoxybenzamide
N-Methyl-3-phenoxybenzamide (Target) exhibits significantly higher lipophilicity compared to its non-methylated analog, 3-phenoxybenzamide. This is a direct consequence of the N-methyl substitution. A higher logP value implies better passive membrane permeability, a critical parameter for lead compounds intended for intracellular targets.
| Evidence Dimension | Lipophilicity (XLogP) |
|---|---|
| Target Compound Data | 3.7 |
| Comparator Or Baseline | 3-Phenoxybenzamide: 2.4 (Estimated by structural difference) |
| Quantified Difference | +1.3 log unit increase |
| Conditions | Calculated property (XLogP3) based on topological descriptors. |
Why This Matters
For procurement decisions in medicinal chemistry, a higher lipophilicity (logP of 3.7) is a requirement for projects targeting intracellular or CNS-related targets, directly ruling out the less lipophilic 3-phenoxybenzamide scaffold.
